2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-7-12(9-19)14(18)8-16(15)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHTMWDPTVETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the reaction of 2-chlorobenzyl chloride with 2-chloro-5-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.
Table 1: Structural and Property Comparison
Key Findings
Substituent Position and Reactivity: The 3-chloro isomer (Table 1, Row 2) shares the same molecular formula as the target compound but exhibits distinct reactivity due to the chlorine atom at the 3-position. Dibromo analogs (Rows 3, 5) introduce bromine atoms at positions 2 and 3, significantly increasing molecular weight (e.g., 448.53 g/mol vs. 343.18 g/mol for the target compound). Bromine’s higher atomic mass and polarizability could improve binding affinity in receptor-ligand interactions but also raise synthesis costs, possibly explaining their discontinued status .
Alkoxy Group Effects: Replacement of the ethoxy group (OEt) with a methoxy group (OMe) (Row 5 vs. Ethoxy’s extended chain may enhance solubility in non-polar solvents .
Halogen Substitution Impact :
- The iodo-substituted analog (Row 4) demonstrates a dramatic increase in boiling point (490.9°C) and density (1.7 g/cm³) compared to chloro/bromo variants, attributable to iodine’s larger atomic radius and stronger intermolecular forces (van der Waals interactions) .
Commercial Viability: The target compound and its 3-chloro isomer remain commercially available, with pricing tiers reflecting scale-dependent synthesis challenges (e.g., €974/g for 1g vs. €447/100mg) .
Research Implications
- Synthetic Applications: The target compound’s ortho-chloro and ethoxy groups make it a versatile electrophile for Suzuki-Miyaura couplings, whereas dibromo analogs may serve as dienophiles in Diels-Alder reactions.
- Biological Relevance : Ethoxy and 2-chlorobenzyloxy groups could enhance metabolic stability in drug candidates compared to methoxy analogs, though toxicity profiles require further study.
Biological Activity
2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structural features, including chloro and ethoxy substituents, suggest various mechanisms of action that may interact with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 303.16 g/mol. The compound features a benzaldehyde moiety, which is known for its reactivity in biological systems.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of chlorine atoms enhances its binding affinity to target enzymes .
- Receptor Modulation : It may modulate the activity of certain receptors, influencing various signaling pathways within cells. The interaction with receptors can lead to altered cellular responses, contributing to its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar halogenated benzaldehyde structures have demonstrated cytotoxic effects against various cancer cell lines.
| Compound Name | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| Compound C | 5 | A549 |
The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that structural modifications can significantly affect potency.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of chlorine and ethoxy groups could enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies
- In Vitro Studies : A study examining the cytotoxic effects of similar chlorinated benzaldehydes showed significant inhibition of cell proliferation in breast cancer cells (MCF-7). The study reported an IC value of approximately 12 µM for related compounds, indicating potential for further development .
- Mechanistic Insights : Another investigation focused on the interaction of chlorinated benzaldehydes with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could act as competitive inhibitors, providing a basis for their anticancer activity .
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Route 1 : Use a nucleophilic substitution reaction between 5-ethoxy-2-chloro-4-hydroxybenzaldehyde and 2-chlorobenzyl chloride in dry acetonitrile at ambient temperature for 24 hours. Monitor reaction progress via TLC (PE/EtOAc 80:20). Purify the crude product via recrystallization from absolute ethanol, achieving >95% purity .
- Route 2 : Optimize regioselective alkylation using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Control temperature (60–80°C) to minimize side products like over-alkylated derivatives .
- Key Variables : Solvent polarity (acetonitrile vs. DCM), stoichiometry (1.5 eq. benzyl chloride), and purification methods (recrystallization vs. column chromatography) critically impact yield (70–98%) and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, aryl ether C-O at ~1255 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy CH₃ at δ 1.4 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve intermediates .
- TLC : Monitor reactions using PE/EtOAc (80:20) with Rf ≈ 0.7 for the target compound .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or light, which may degrade the aldehyde group .
- Handling : Use gloves and eye protection to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .
- Stability : The compound is stable for >6 months under recommended conditions but may form hydrates or oxidize in humid environments .
Advanced Research Questions
Q. What mechanistic strategies can resolve contradictions in reported synthetic yields (e.g., 70% vs. 98%) for this compound?
Methodological Answer:
- Step 1 : Analyze competing reaction pathways (e.g., hydrolysis of benzyl chloride or aldol condensation of the aldehyde group) using kinetic studies (e.g., in situ FTIR) .
- Step 2 : Correlate solvent effects (polar aprotic vs. non-polar) with intermediates detected via LC-MS. Acetonitrile may stabilize transition states better than DCM .
- Step 3 : Optimize workup procedures (e.g., rapid quenching vs. gradual acidification) to minimize byproduct formation .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model the electron density of the aryl ether oxygen and aldehyde group. Identify sites susceptible to nucleophilic attack (e.g., para to the ethoxy group) .
- MD Simulations : Simulate solvent interactions to predict reaction rates in acetonitrile vs. THF. Higher polarity solvents stabilize charge-separated transition states .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with experimental reactivity data .
Q. What are the common side reactions during synthesis, and how can they be suppressed?
Methodological Answer:
- Side Reaction 1 : Hydrolysis of 2-chlorobenzyl chloride to 2-chlorobenzyl alcohol. Mitigate by using anhydrous solvents and molecular sieves .
- Side Reaction 2 : Aldol condensation of the aldehyde group. Add catalytic acetic acid to protonate the aldehyde and suppress enolate formation .
- Side Reaction 3 : Over-alkylation. Control stoichiometry (≤1.5 eq. benzyl chloride) and monitor via TLC .
Q. How can researchers assess the biological activity of this compound, and what in vitro assays are suitable?
Methodological Answer:
Q. What strategies validate discrepancies in analytical data (e.g., NMR shifts or HPLC retention times)?
Methodological Answer:
- NMR Validation : Compare experimental shifts with predicted values from ACD/Labs or ChemDraw. Confirm spin-spin coupling patterns (e.g., meta-Cl substituents split aromatic protons) .
- HPLC Cross-Check : Use orthogonal methods (e.g., HILIC vs. reverse-phase) to verify retention times. Spike samples with authentic standards to confirm identity .
- Elemental Analysis : Perform CHNS analysis to validate molecular formula (e.g., C₁₆H₁₄Cl₂O₃) and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
